3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid 3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13400660
InChI: InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)
SMILES:
Molecular Formula: C10H7F3O2
Molecular Weight: 216.16 g/mol

3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid

CAS No.:

Cat. No.: VC13400660

Molecular Formula: C10H7F3O2

Molecular Weight: 216.16 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid -

Specification

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
IUPAC Name 3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)
Standard InChI Key ANRMAUMHJREENI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid, reflects its α,β-unsaturated carboxylic acid structure. The conjugated system between the phenyl ring and the propenoic acid moiety (CH=CHCOOH\text{CH}=\text{CH}-\text{COOH}) facilitates resonance stabilization, while the electron-withdrawing trifluoromethyl group induces meta-directing effects on the aromatic ring. Key structural parameters include:

PropertyValueSource
Molecular FormulaC10H7F3O2\text{C}_{10}\text{H}_{7}\text{F}_{3}\text{O}_{2}
Molecular Weight216.16 g/mol
IUPAC Name3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
Canonical SMILESC1=CC(=CC=C1C=CC(=O)O)C(F)(F)F
InChI KeyANRMAUMHJREENI-UHFFFAOYSA-N

Physicochemical Characteristics

The trifluoromethyl group significantly alters the compound’s properties compared to non-fluorinated cinnamic acids:

  • Lipophilicity: The -CF3_3 group increases logP values, enhancing membrane permeability and bioavailability.

  • Acidity: The α,β-unsaturated system lowers the pKa of the carboxylic acid (≈2.5–3.0), favoring deprotonation under physiological conditions.

  • Thermal Stability: Decomposition occurs above 200°C, with melting points typically unreported but inferred to exceed 100°C based on analogs.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a Knoevenagel condensation between 4-(trifluoromethyl)benzaldehyde and malonic acid in the presence of a base (e.g., pyridine or piperidine):

ArCHO+CH2(COOH)2baseArCH=CHCOOH+CO2+H2O\text{ArCHO} + \text{CH}_2(\text{COOH})_2 \xrightarrow{\text{base}} \text{ArCH}=\text{CHCOOH} + \text{CO}_2 + \text{H}_2\text{O}

Key conditions include:

  • Solvent: Ethanol or toluene under reflux.

  • Catalyst: Piperidine (5–10 mol%) for improved yields (70–85%).

  • Workup: Acidification with HCl to precipitate the product, followed by recrystallization from ethanol/water.

Industrial Manufacturing

Scaling production requires optimizing:

  • Continuous Flow Reactors: Minimize side reactions and improve heat transfer.

  • Purification: Chromatography or fractional crystallization to achieve >95% purity.

  • Cost Efficiency: Sourcing inexpensive 4-(trifluoromethyl)benzaldehyde, often derived from trifluorotoluene via Friedel-Crafts alkylation.

Biological and Pharmacological Applications

Antimicrobial Activity

Studies highlight moderate antifungal and antibacterial effects against Candida albicans (MIC: 32 µg/mL) and Staphylococcus aureus (MIC: 64 µg/mL). The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions with the -CF3_3 group.

Enzyme Inhibition

The compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2) (IC50_{50}: 18 µM), suggesting anti-inflammatory potential. Docking studies reveal hydrogen bonding between the carboxylic acid and Arg120/His90 residues in the COX-2 active site.

Mechanistic Insights

Electronic Effects

The -CF3_3 group exerts strong -I (inductive) effects, reducing electron density on the phenyl ring and stabilizing the acryloyl moiety through resonance. This electronic profile enhances electrophilicity, facilitating nucleophilic attacks at the β-carbon of the propenoic acid chain.

Metabolic Stability

In vitro assays with human liver microsomes indicate a half-life >4 hours, attributable to the -CF3_3 group’s resistance to oxidative metabolism.

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceBioactivity (vs. Target Compound)
2-Fluoro-3-[4-fluoro-3-(CF3_3)phenyl]prop-2-enoic acid Additional fluorine at C2Enhanced COX-2 inhibition (IC50_{50}: 12 µM)
3-[4-Ethoxy-3-(CF3_3)phenyl]prop-2-enoic acidEthoxy group at C4Reduced antimicrobial potency (MIC: 128 µg/mL)

The parent compound strikes a balance between metabolic stability and bioactivity, outperforming ethoxy-substituted analogs but requiring structural tweaks to match fluorinated derivatives .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the -CF3_3 position and propenoic acid chain to optimize target engagement.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.

  • Hybrid Drug Development: Conjugating the compound with known pharmacophores (e.g., NSAIDs) to enhance therapeutic profiles.

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